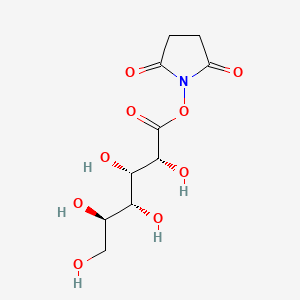
(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a pyrrolidinone ring and a pentahydroxyhexanoate moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrolidinone derivative with a protected hexanoic acid derivative under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH ranges to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction parameters and increased production efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases, including metabolic disorders and infections.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate: shares similarities with other pyrrolidinone derivatives and hexanoic acid derivatives.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar functional group arrangement but differs in its overall structure and reactivity.
Sulfur compounds: These compounds share some chemical reactivity traits but differ significantly in their elemental composition and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrolidinone ring and a pentahydroxyhexanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H15NO9 |
|---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C10H15NO9/c12-3-4(13)7(16)8(17)9(18)10(19)20-11-5(14)1-2-6(11)15/h4,7-9,12-13,16-18H,1-3H2/t4-,7-,8+,9-/m1/s1 |
InChI Key |
WVOMYMWZGZEKSM-LPJZALPJSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















